uniblue a, sodium salt

Proteomics Mass Spectrometry Covalent Protein Labeling

Time-consuming de-staining steps in MS sample preparation delay proteomics workflows. Uniblue A sodium salt, a reactive anthraquinone dye with a covalent vinyl sulfone group, eliminates this bottleneck via irreversible lysine modification, enabling direct SDS-PAGE loading without de-staining. This method identifies proteins undetected by Coomassie and supports regulated biopharmaceutical QC with traceable purity (≥70% HPLC) and extinction coefficient (≥23,000) specifications.

Molecular Formula C22H15N2NaO7S2
Molecular Weight 506.5 g/mol
CAS No. 14541-90-3
Cat. No. B079159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameuniblue a, sodium salt
CAS14541-90-3
Synonymsuniblue A
uniblue A monosodium salt
Molecular FormulaC22H15N2NaO7S2
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)16-10-6-5-9-14(16)24-15-11-17(33(29,30)31)20(23)19-18(15)21(25)12-7-3-4-8-13(12)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1
InChIKeyODADSOUDUYEAHK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uniblue A Sodium Salt: Covalent Protein Stain & P2X Antagonist


Uniblue A sodium salt (CAS 14541-90-3), also known as Acid Blue 215, is a water-soluble, anionic anthraquinone dye that functions as a covalent protein modification reagent via its reactive vinyl sulfone group [1]. It is supplied as a dark blue to very dark purple powder with a molecular weight of 506.48 g/mol (C₂₂H₁₅N₂NaO₇S₂) and a melting point exceeding 300 °C . The compound is commercially available at a minimum purity of ≥70% by HPLC, with a specified extinction coefficient of ≥23,000 (water, λ = 592–598 nm) [2]. Its dual utility spans proteomics—where it enables accelerated, de-staining-free MS sample preparation—and pharmacology, where it serves as a P2X-selective purinoceptor antagonist [3][4].

Uniblue A vs. Generic Reactive Blue: Key Selectivity Differences


Uniblue A cannot be interchanged with other anthraquinone-based dyes—even those with identical chromophores—because its covalent protein labeling chemistry and purinoceptor subtype selectivity are dictated by specific structural features. Unlike non-covalent electrostatic stains (e.g., Coomassie Brilliant Blue), Uniblue A's vinyl sulfone group enables irreversible lysine modification, which eliminates the need for de-staining in MS workflows and alters the detectable proteome [1]. In pharmacological assays, Uniblue A's 1-amino-anthraquinone-2-sulfonate core and vinyl sulfone side-chain confer a P2X-over-P2Y selectivity profile that is reversed in close structural analogs such as Acid Blue 129 [2]. Furthermore, Uniblue A and its near-identical textile analog Remazol Brilliant Blue R exhibit divergent photochemical degradation kinetics under identical catalytic conditions, underscoring that even minimal structural variations produce measurably different environmental and experimental behaviors [3]. Substituting Uniblue A with a generic 'reactive blue' dye therefore introduces uncontrolled variability in covalent modification efficiency, receptor pharmacology, and degradation kinetics.

Uniblue A Quantitative Differentiation Evidence


Covalent Staining for Accelerated MS Sample Prep

Uniblue A staining identified 13 proteins exclusively not detected with Coomassie staining in the same over-expressed E. coli MalE-lacZα band, while Coomassie identified 8 proteins not seen with Uniblue A; 12 proteins were common to both methods [1]. Uniblue A's covalent, lysine-directed reaction with proteins [2] eliminates the de-staining step required for MS analysis, drastically shortening the sample preparation workflow [3]. Uniblue A-stained proteins exhibit detectable mass shifts (~500 Da per covalently attached dye molecule), which can be accounted for in MS data analysis [1].

Proteomics Mass Spectrometry Covalent Protein Labeling Gel Electrophoresis

P2X-Over-P2Y Purinoceptor Selectivity

Uniblue A exhibits functional selectivity for P2X over P2Y purinoceptors, whereas the structurally related Acid Blue 129 shows the opposite P2Y-over-P2X selectivity [1]. In rat vas deferens, Uniblue A antagonizes α,β-methylene ATP-induced contractions (P2X-mediated) with an IC₅₀ of 7.5 μM [2], but up to 100 μM does not shift ADPβS concentration-response curves (P2Y-mediated) in guinea-pig taenia coli [3]. Conversely, Acid Blue 129 at up to 100 μM does not shift α,β-MeATP curves but antagonizes ADPβS responses with an apparent Kd of 0.7 μM [4]. Uniblue A also decreases ATP degradation by tissue ecto-nucleotidases (IC₂₅% = 17–62 μM), an effect shared only with reactive blue 2, cibacron blue 3GA, and reactive blue 19 among 13 tested analogs [5].

Purinoceptor Pharmacology P2X Receptor P2Y Receptor Receptor Antagonist Selectivity

Decoloration Kinetics Differ from Remazol Brilliant Blue R

Under identical photo-Fenton conditions (Fe³⁺/H₂O₂, λ > 400 nm), Uniblue A and its close textile analog Remazol Brilliant Blue R (RB19) exhibit distinguishable fast kinetic steps in decoloration [1]. Stopped-flow experiments revealed that the initial electron transfer between the excited dye and Fe³⁺/H₂O₂ proceeds at different rates for the two dyes, despite their near-identical anthraquinone cores [2]. The structural distinction—Uniblue A bears a vinyl sulfone group on the phenylamino substituent, whereas Remazol Brilliant Blue R contains a sulfatoethylsulfone group—underpins this kinetic divergence [3]. This quantitative difference in degradation behavior demonstrates that Uniblue A cannot be treated as environmentally interchangeable with its closest structural relative.

Environmental Remediation Advanced Oxidation Processes Dye Degradation Photocatalysis

Standardized Purity and Extinction Coefficient Specifications

Commercially available Uniblue A sodium salt is supplied with a specified minimum HPLC purity of ≥70% and a defined molar extinction coefficient of ≥23,000 (water, λ = 592–598 nm) [1]. These specifications exceed the typical undefined purity of generic 'reactive blue' dyes and provide a quantitative baseline for inter-laboratory reproducibility . The compound's melting point (>300 °C) and elemental composition (C ≥35.5%, N ≥3.5%) are also documented in vendor certificates of analysis .

Quality Control Analytical Chemistry Reagent Standardization Spectrophotometry

Uniblue A Optimal Applications


Accelerated MS Protein ID with Covalent Staining

For laboratories requiring rapid, de-staining-free MS sample preparation, Uniblue A's covalent pre-gel staining eliminates the time-consuming de-staining steps inherent to Coomassie protocols. The exclusive identification of 13 proteins not detected by Coomassie in the same sample [4] demonstrates its utility when conventional stains fail to reveal low-abundance or poorly stained proteins. This method is particularly advantageous for biopharmaceutical quality control and time-critical proteomic analyses.

P2X Purinoceptor Signaling with Minimal P2Y Cross-Reactivity

Uniblue A's P2X-over-P2Y selectivity, with an IC₅₀ of 7.5 μM for P2X1 and no P2Y antagonism at concentrations up to 100 μM [4], makes it the reagent of choice for isolating P2X receptor contributions in purinergic signaling studies. Unlike the non-selective Reactive Blue 2 or the P2Y-selective Acid Blue 129, Uniblue A enables unambiguous interpretation of P2X-mediated effects in native tissue preparations.

Anthraquinone Dye Degradation Model for Advanced Oxidation

As a structurally defined, non-biodegradable textile dye with quantifiable photochemical degradation kinetics distinct from its closest analog Remazol Brilliant Blue R [4], Uniblue A serves as a reproducible model substrate for validating photo-Fenton, photocatalytic, and other advanced oxidation technologies. Its commercial availability with specified purity supports standardized inter-laboratory comparisons of catalyst performance.

Standardized Covalent Labeling for GxP-Regulated Labs

The documented HPLC purity (≥70%) and extinction coefficient (≥23,000) of commercial Uniblue A sodium salt [4] provide the traceable quality metrics required for method validation and routine quality control in regulated biopharmaceutical laboratories. This contrasts with generic dyes lacking analytical specifications, reducing regulatory compliance burden.

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